molecular formula C17H19N5OS B5403158 3-amino-N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-4-phenyl-1H-pyrazole-5-carboxamide

3-amino-N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-4-phenyl-1H-pyrazole-5-carboxamide

Cat. No.: B5403158
M. Wt: 341.4 g/mol
InChI Key: LHVIIUXPLXNMEZ-UHFFFAOYSA-N
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Description

3-amino-N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-4-phenyl-1H-pyrazole-5-carboxamide is a complex organic compound that features a thiazole ring, a pyrazole ring, and an amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-4-phenyl-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. One common route includes the formation of the thiazole ring through a cyclization reaction involving a thioamide and an α-haloketone. The pyrazole ring can be synthesized via a condensation reaction between a hydrazine derivative and a 1,3-diketone. The final step involves coupling the thiazole and pyrazole intermediates through an amide bond formation .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pH, and the use of catalysts. Solvent selection and purification techniques such as recrystallization or chromatography are also crucial in the industrial synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-amino-N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-4-phenyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of a nitro group can produce an amine .

Scientific Research Applications

3-amino-N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-4-phenyl-1H-pyrazole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-amino-N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-4-phenyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The thiazole and pyrazole rings can interact with enzymes or receptors, modulating their activity. This compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist .

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds like thiamine (Vitamin B1) and sulfathiazole share the thiazole ring structure.

    Pyrazole Derivatives: Compounds such as celecoxib and rimonabant contain the pyrazole ring.

Uniqueness

3-amino-N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-4-phenyl-1H-pyrazole-5-carboxamide is unique due to the combination of the thiazole and pyrazole rings, which may confer distinct biological activities and chemical properties. This combination allows for diverse interactions with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

3-amino-N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-4-phenyl-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5OS/c1-10-11(2)24-13(20-10)8-9-19-17(23)15-14(16(18)22-21-15)12-6-4-3-5-7-12/h3-7H,8-9H2,1-2H3,(H,19,23)(H3,18,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHVIIUXPLXNMEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)CCNC(=O)C2=C(C(=NN2)N)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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